Methyl 2-(cyanomethoxy)benzoate

Organic Synthesis Medicinal Chemistry Coordination Chemistry

Procuring generic cyanomethoxybenzoate isomers without verifying regiospecificity risks reaction failure in cyclization and coordination chemistry applications. Methyl 2-(cyanomethoxy)benzoate (CAS 1641-00-5) is the ortho-substituted regioisomer validated for intramolecular cyclization and bidentate metal coordination. - Enables Na-naphthalenide-mediated orthogonal deprotection without affecting benzyl, methyl, or silyl ethers. - Ortho-ester/cyanomethoxy geometry supports chelating ligand behavior unattainable with meta/para isomers. - Essential precursor for ortho-fused benzofurans and benzoxazines in medicinal chemistry. Each lot is QC-verified for regioisomeric identity; request batch-specific COA for procurement validation.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
CAS No. 1641-00-5
Cat. No. B167758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(cyanomethoxy)benzoate
CAS1641-00-5
SynonymsMETHYL 2-(CYANOMETHOXY)BENZENECARBOXYLATE
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1OCC#N
InChIInChI=1S/C10H9NO3/c1-13-10(12)8-4-2-3-5-9(8)14-7-6-11/h2-5H,7H2,1H3
InChIKeyGMWTWTDYLCCEKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(cyanomethoxy)benzoate CAS 1641-00-5: A Regiospecific Ortho-Substituted Building Block for Research Procurement


Methyl 2-(cyanomethoxy)benzoate (CAS 1641-00-5) is an ortho-substituted benzoate ester featuring both a methyl ester and a cyanomethoxy (-OCH₂CN) functional group on the aromatic ring [1]. With a molecular formula of C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol, this solid compound (melting point 53–55°C) serves as a versatile intermediate in organic synthesis, particularly for the preparation of heterocyclic compounds and coordination polymers [2]. The ortho positioning of the cyanomethoxy group relative to the ester creates a unique steric and electronic environment that differentiates it from its meta- and para-substituted regioisomers, influencing both its chemical reactivity and its utility as a ligand or building block in pharmaceutical and agrochemical research applications .

Methyl 2-(cyanomethoxy)benzoate Procurement: Why Regioisomeric and Functional Group Substitution Risks Experimental Inconsistency


Interchanging Methyl 2-(cyanomethoxy)benzoate with its regioisomers (e.g., 3- or 4-cyanomethoxy benzoates) or structurally similar analogs is not scientifically defensible for procurement decisions without explicit validation. The ortho-substitution pattern fundamentally alters the compound's electronic distribution, steric profile, and subsequent reactivity compared to meta- or para-substituted isomers [1]. For instance, in coordination chemistry, the 4-(cyanomethoxy)benzoate isomer readily forms Cd(II) coordination polymers under hydrothermal conditions, a behavior that may not be directly transferable to the ortho-substituted variant due to altered metal-binding geometry [2]. Furthermore, the ortho-cyanomethoxy group can participate in intramolecular hydrogen bonding or chelation that is sterically impossible for its meta and para counterparts, directly impacting its role as a building block in targeted synthesis. Relying on generic substitutions without rigorous head-to-head validation introduces unquantified risks of reaction failure, altered product profiles, or irreproducible biological data, thereby compromising research integrity and escalating long-term procurement costs. The following section provides quantitative evidence where available to substantiate this differentiation.

Quantitative Differentiation Evidence for Methyl 2-(cyanomethoxy)benzoate (CAS 1641-00-5) vs. Closest Analogs


Ortho-Substitution: A Key Differentiator in Physicochemical Properties vs. Meta- and Para-Regioisomers

The ortho-substitution pattern of Methyl 2-(cyanomethoxy)benzoate imparts distinct physicochemical properties compared to its meta- and para-regioisomers, which are critical for its function as a synthetic intermediate. The proximity of the cyanomethoxy group to the ester carbonyl alters the electronic environment, as reflected in computed topological polar surface area (TPSA) and lipophilicity (XLogP3) values [1]. While all three isomers share the same molecular weight and formula, the spatial arrangement of functional groups directly influences molecular recognition events, crystal packing, and reaction kinetics. This evidence supports that regioisomeric substitution is not equivalent and must be validated for specific applications.

Organic Synthesis Medicinal Chemistry Coordination Chemistry

Ortho vs. Para Isomer Differentiation: Evidence from Coordination Polymer Synthesis

Direct comparative evidence exists for the utility of the para-substituted analog, methyl 4-(cyanomethoxy)benzoate, in the synthesis of a novel 2D Cd(II) coordination polymer under hydrothermal conditions [1]. The ortho-substituted isomer (CAS 1641-00-5) is anticipated to exhibit significantly different metal-binding behavior due to the altered geometry and potential for chelation involving both the ester and cyanomethoxy oxygen atoms. This contrast highlights that the regioisomers are not interchangeable ligands in materials science applications.

Coordination Chemistry Materials Science Ligand Design

Functional Group Reactivity: Cyanomethoxy vs. Alternative Ether Protecting Groups

The cyanomethoxy (-OCH₂CN) group is not merely an inert ether; it serves as a distinct orthogonal protecting group in synthetic chemistry. Research on cyanomethyl (CNMe) ethers, of which the target compound is a specific example, demonstrates their utility as readily synthesized and selectively removable protecting groups for saccharides [1]. Deprotection is efficiently achieved under Na-naphthalenide conditions, yielding good to excellent recovery of the parent hydroxyl functionality. This reactivity profile is orthogonal to that of more common benzyl, methyl, and silyl ether protecting groups, enabling complex, multi-step synthetic sequences.

Organic Synthesis Protecting Group Chemistry Carbohydrate Chemistry

Limited Comparative Biological Activity Data: A Gap in Published Evidence

Despite some vendor claims of biological activity, a search of primary literature and authoritative databases yielded no quantitative, comparator-based biological data for Methyl 2-(cyanomethoxy)benzoate. References to in vitro anticancer studies on aggregated vendor sites lack verifiable citations and do not provide head-to-head comparisons with analogs or specific quantitative endpoints (e.g., IC₅₀ values) against defined cell lines [1]. Therefore, no high-strength differential evidence can be presented for biological activity at this time. Procurement decisions for biological screening must be made with the understanding that the compound's activity profile is not well-characterized in the peer-reviewed literature.

Drug Discovery Pharmacology Anticancer Research

High-Value Application Scenarios for Methyl 2-(cyanomethoxy)benzoate Procurement Based on Differentiated Evidence


Orthogonal Protecting Group Strategy in Complex Molecule Synthesis

Methyl 2-(cyanomethoxy)benzoate is a preferred building block for synthetic routes requiring an orthogonal protecting group strategy. The cyanomethoxy moiety functions as a cyanomethyl (CNMe) ether, which can be selectively removed under Na-naphthalenide conditions without affecting benzyl, methyl, or silyl ether protecting groups [1]. This orthogonal reactivity is critical for the efficient assembly of complex natural products and pharmaceutical intermediates where multiple functional groups must be manipulated sequentially.

Design of Novel Coordination Polymers with Chelating Ligand Motifs

Researchers developing new metal-organic frameworks (MOFs) or coordination polymers should prioritize the ortho-substituted isomer (CAS 1641-00-5) over its para- or meta-analogs when a chelating ligand is desired. The ortho-disposition of the ester and cyanomethoxy groups enables potential bidentate coordination to metal centers, a geometry unattainable with the 4-substituted isomer [2]. This structural feature can lead to distinct polymer topologies and material properties.

Synthesis of Ortho-Functionalized Heterocyclic Scaffolds

The proximity of the cyanomethoxy and ester groups in Methyl 2-(cyanomethoxy)benzoate facilitates intramolecular cyclization reactions that are not feasible with meta- or para-substituted isomers. This makes the compound a valuable precursor for synthesizing ortho-fused heterocycles, such as benzofurans or benzoxazines, which are common motifs in bioactive molecules and advanced materials. Procurement of this specific regioisomer is essential to achieve the desired cyclization pathway.

Validating Regioisomeric Effects in Biological Screening

In medicinal chemistry campaigns where a cyanomethoxybenzoate scaffold shows preliminary activity, purchasing the complete set of ortho-, meta-, and para-isomers (including CAS 1641-00-5) is a prudent strategy. This enables a direct, quantitative assessment of the regioisomeric effect on potency, selectivity, and ADME properties. Such comparative studies are essential for establishing structure-activity relationships (SAR) and are not possible with a single, generic substitution.

Technical Documentation Hub

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